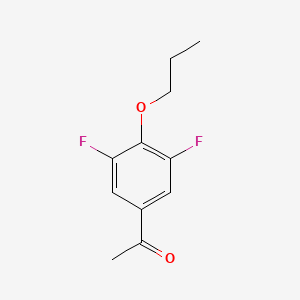

1-(3,5-Difluoro-4-propoxyphenyl)ethanone

Description

1-(3,5-Difluoro-4-propoxyphenyl)ethanone is a fluorinated acetophenone derivative with the molecular formula C₁₁H₁₂F₂O₂ and a molar mass of 214.21 g/mol . Its structure features a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a propoxy group at the 4-position, and an acetyl group (ethanone) at the 1-position. The compound’s CAS registry number is 1443350-01-3, and its physicochemical properties (e.g., lipophilicity, stability) are influenced by the electron-withdrawing fluorine atoms and the alkoxy side chain.

Properties

IUPAC Name |

1-(3,5-difluoro-4-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-4-15-11-9(12)5-8(7(2)14)6-10(11)13/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNALTDMMRXFLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)C(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Difluoro-4-propoxyphenyl)ethanone can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Friedel-Crafts Acylation: This classical method involves the acylation of a fluorinated benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3,5-Difluoro-4-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3,5-Difluoro-4-propoxyphenyl)ethanone has several applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,5-Difluoro-4-propoxyphenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Hydroxyl/Methoxy Groups

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₆F₂O₂.

- Key Differences : Replaces the propoxy group with a hydroxyl (-OH) group.

- Impact : The hydroxyl group enhances solubility in polar solvents but reduces stability under acidic conditions compared to the propoxy-substituted analogue. Fluorine atoms maintain electron-withdrawing effects, increasing ring electrophilicity .

1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringenin)

- Molecular Formula : C₁₀H₁₂O₄.

- Key Differences : Contains two methoxy (-OCH₃) and one hydroxyl (-OH) group.

- Impact: Methoxy groups provide moderate lipophilicity and steric bulk, while the hydroxyl group enables hydrogen bonding. This compound exhibits notable α-glucosidase inhibitory activity (IC₅₀ = 12.5 µM), attributed to synergistic electronic effects of substituents .

1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone

- Molecular Formula : C₉H₁₀O₄.

- Key Differences : Hydroxyl groups at 2- and 5-positions with a methoxy group at 4-position.

- Impact : Hydroxylation at specific positions enhances bioactivity. For example, this compound shows stronger α-glucosidase inhibition (IC₅₀ = 8.7 µM) than its isomer with hydroxyls at 2- and 3-positions (IC₅₀ = 15.2 µM) .

Alkoxy Chain Variations

1-(3,5-Difluoro-4-propoxyphenyl)propan-1-one

- Molecular Formula : C₁₂H₁₄F₂O₂.

- Key Differences: Propanone (3-carbon ketone) replaces ethanone.

- However, steric effects may reduce binding affinity in enzyme inhibition assays compared to the ethanone derivative .

1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone

- Molecular Formula : C₁₅H₁₂F₂O₃.

- Key Differences : Benzyloxy group replaces propoxy, with an additional hydroxyl group.

- Single-crystal X-ray studies confirm planar geometry, favoring interactions with biological targets .

Fluorination Patterns

1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone

Heterocyclic Analogues

1-[1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

Comparative Data Table

Biological Activity

1-(3,5-Difluoro-4-propoxyphenyl)ethanone is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorinated phenyl ring and an ethanone functional group. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenyl ethanones have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 1-(3-Fluoro-4-methoxyphenyl)ethanone | Staphylococcus aureus | 50 µg/mL |

| 1-(4-Fluorophenyl)ethanone | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. For example, a study reported that treatment with this compound resulted in a significant reduction in viability of breast cancer cells (MCF-7).

Case Study: Effects on MCF-7 Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : 150 µM

- Mechanism : Induction of apoptosis through caspase activation and cell cycle arrest in the G1 phase.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It might interact with specific receptors that regulate apoptosis and cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.